molecular formula C10H9FN4O B3181890 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 145485-60-5

3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B3181890
CAS No.: 145485-60-5
M. Wt: 220.2 g/mol
InChI Key: IEGJRCBMNKDAKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves multiple steps. One common method includes the reaction of a suitable precursor with sodium azide under specific conditions to introduce the azido group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Catalyst: Used for reducing the azido group to an amine.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

    Reduction Products: The primary reduction product is the corresponding amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific combination of azido and fluoro groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-azido-6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-2-1-3-8-6(7)4-5-9(14-15-12)10(16)13-8/h1-3,9H,4-5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGJRCBMNKDAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195032
Record name 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145485-60-5
Record name 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145485-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (300 ml) was added to a mixture of 6-fluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one (42.5 g) and sodium azide (13.59 g, 209 mmol) at room temperature and the reaction was stirred overnight. The mixture was diluted with water (2000 mL) and a precipitate formed, which was filtered off and washed with water. The precipitate was taken up in dichloromethane and washed with brine, dried over Na2SO4, filtered, and concentrated. The crude 3-Azido-6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one was isolated as a dark brown solid. Residual DMF remains in the sample, which was used without further manipulation in the next reaction.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
13.59 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 2
Reactant of Route 2
3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 3
3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 4
Reactant of Route 4
3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 5
Reactant of Route 5
3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 6
3-Azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

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